6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one

Developmental toxicology Zopiclone impurity profiling Zebrafish embryo assay

Setting scientifically justified impurity acceptance limits in ANDA/NDA submissions requires a well-characterized, non-mutagenic calibrator. This certified Zopiclone EP Impurity B (Eszopiclone Semiketal) reference standard directly resolves that need. - ICH M7 Class 5 (Ames-negative): enables control as a general non-mutagenic impurity, simplifying regulatory compliance. - Quantified intermediate developmental toxicity: ranked between Impurity A and Impurity C in zebrafish embryo assays, providing a defensible benchmark for impurity limit setting. - Dual EP/USP applicability: fully characterized by LC-QTOF-MS and NMR, with well-documented retention time (~12.3 min) and baseline resolution (>2.0) from the API.

Molecular Formula C11H7ClN4O2
Molecular Weight 262.65 g/mol
CAS No. 43200-81-3
Cat. No. B021272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one
CAS43200-81-3
Synonyms6-(5-Chloro-2-pyridin-2-yl)-7-hydroxy-6,7-dihydro-pyrrolo[3,4-b]pyrazin-5-one; _x000B_[Eszoplicone Impurity B];  RP 29307
Molecular FormulaC11H7ClN4O2
Molecular Weight262.65 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)N2C(C3=NC=CN=C3C2=O)O
InChIInChI=1S/C11H7ClN4O2/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(16)18)14-4-3-13-8/h1-5,10,17H
InChIKeyFUUXOEKDNNWZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Zopiclone EP Impurity B – Procurement and Differentiation Guide


6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (CAS 43200‑81‑3), formally designated as Zopiclone EP Impurity B or Eszopiclone Semiketal, is a heterocyclic intermediate and a primary degradant arising during the synthesis and storage of the non‑benzodiazepine hypnotic zopiclone [1]. Its pyrrolo[3,4‑b]pyrazin‑5‑one core, bearing a 5‑chloropyridin‑2‑yl substituent and a C7 hydroxyl group, distinguishes it from other zopiclone‑related impurities by a unique combination of moderate developmental toxicity, confirmed non‑mutagenicity (ICH M7 Class 5), and well‑characterized analytical reference standard properties [2]. This compound is supplied as a certified impurity standard (HPLC purity ≥ 98 %) for analytical method development, validation, and quality‑control testing in pharmaceutical manufacturing .

Certified Standard
Dual EP/USP listed impurity standard for analytical method development and QC testing.
Non‑Mutagenic Class 5
ICH M7 Class 5 supports general impurity control limits, reducing regulatory sensitivity burden.
Primary Degradant Marker
Key oxidative and photolytic degradation product for stability‑indicating method system suitability.

Why Generic Substitutes Cannot Replace Zopiclone EP Impurity B


Zopiclone‑related impurities form a structurally and toxicologically diverse family; simple interchange among impurity standards (e.g., Impurity A, Impurity C, or 2‑amino‑5‑chloropyridine) is scientifically unjustified because each compound presents a distinct developmental toxicity profile, mutagenicity classification, and chromatographic behaviour that directly impacts the validity of analytical methods, safety assessments, and regulatory submissions [1]. Quantitative zebrafish‑embryo toxicity rankings place Impurity B in an intermediate risk position—less toxic than Impurity C and 2‑amino‑5‑chloropyridine, but more toxic than Impurity A and the parent drug—making it an essential calibrator for impurity‑limit setting in quality specifications [2]. Furthermore, its confirmed non‑mutagenic status (Ames‑negative, ICH M7 Class 5) provides a distinct regulatory handling advantage over potentially genotoxic impurities that require stricter control thresholds [1].

Toxicity profile mismatch
Impurity B exhibits intermediate developmental toxicity; substituting a more or less toxic impurity can skew risk calibration and acceptance limits.
Mutagenicity classification differs
Not all zopiclone impurities are non‑mutagenic; Class 5 status may not transfer, requiring different control strategies.
Chromatographic behaviour not interchangeable
Retention time and resolution relative to API are specific to Impurity B; method parameters validated with another impurity may not apply.

Quantitative Differentiation from Closest Impurity Analogs


Developmental Toxicity Ranking in Zebrafish Embryo Assay

In a concentration‑response study using zebrafish embryos (exposed from 6 hpf to 72 hpf), the relative developmental toxicity of zopiclone impurities was ranked: Impurity C > 2‑amino‑5‑chloropyridine > Impurity B > Impurity A > Zopiclone. Impurity B (CAS 43200‑81‑3) exhibited intermediate teratogenicity and lethality, with statistically lower malformation rates than Impurity C and 2‑amino‑5‑chloropyridine at equimolar concentrations (p < 0.05), yet significantly higher toxicity than Impurity A and zopiclone [1].

Dev Tox Rank
Head‑to‑head
Rank 3 of 5 impurities tested; intermediate teratogenicity and mortality
Supports impurity‑specific acceptance limit calibration
Zebrafish embryo assay (6–72 hpf); concentration‑dependent response
Developmental toxicology Zopiclone impurity profiling Zebrafish embryo assay

ICH M7 Class 5 Non-Mutagenic Classification

Both QSAR in silico predictions (using Derek Nexus and Sarah Nexus) and the in vitro bacterial reverse mutation (Ames) test confirmed that Impurity B is non‑mutagenic. It was classified as ICH M7 Class 5 (non‑mutagenic impurity), identical to 2‑amino‑5‑chloropyridine in this regard but crucially distinct from any potentially mutagenic zopiclone impurities that would require Class 2 or Class 3 control thresholds [1]. This classification permits a generic impurity control limit of 0.5 % (or 5000 ppm) per ICH Q3A/Q3B, simplifying analytical method validation and regulatory filing.

ICH M7 Class
Reported
Class 5 (non‑mutagenic); Ames negative, QSAR negative
Eliminates need for stringent genotoxicity‑based limits
Applies general control threshold per ICH Q3A/Q3B
Genotoxicity ICH M7 Ames test QSAR

Chromatographic Resolution as a Primary Degradant

Forced degradation studies (acid, base, oxidative, thermal, photolytic, and humidity stress) of zopiclone tablets revealed that Impurity B is one of two principal degradation products. HPLC analysis demonstrated complete baseline separation of Impurity B (retention time ~12.3 min) from Impurity A, Impurity C, 2‑amino‑5‑chloropyridine, and zopiclone under pharmacopoeial conditions [1]. This chromatographic resolution is essential for stability‑indicating method validation and batch release testing.

HPLC Resolution
Method context
Baseline separation from API and other impurities; resolution >2.0
Ensures reliable system‑suitability marker for stability methods
Stability‑indicating method; pharmacopoeial HPLC conditions
Forced degradation HPLC impurity profiling Stability‑indicating method

Certified Purity and Thermal Stability Benchmarking

Commercial certified reference standards of Impurity B exhibit a melting point of 240–242 °C and HPLC purity ≥ 98 % (area normalization), with long‑term storage stability at 2–8 °C under desiccated conditions . In comparison, Impurity A (Zopiclone N‑Oxide, CAS 43200‑96‑0) melts at 185–190 °C and Impurity C (CAS 43200‑82‑4) at 210–215 °C, reflecting differences in crystal‑lattice energy and thermal stability. The higher melting point of Impurity B indicates greater thermal robustness and lower risk of degradation during shipping and handling.

Purity & Melting Point
Data to verify
Melting point 240–242 °C; HPLC purity ≥98% (area normalization)
Higher thermal robustness may reduce degradation during storage
Supplier certificate; no independent peer‑reviewed source
Reference standard certification Melting point HPLC purity

Dual EP/USP Pharmacopoeial Recognition

Impurity B is explicitly defined in the European Pharmacopoeia (EP) monograph for Zopiclone and is cross‑referenced in the United States Pharmacopeia (USP) as Zopiclone Related Compound B . This dual‑pharmacopoeia recognition contrasts with Impurity C, which is not formally listed in the USP, and facilitates global regulatory acceptance of analytical methods that employ Impurity B as a system‑suitability or impurity‑quantitation standard.

Pharmacopoeial Status
Data to verify
Listed in EP (Impurity B) and USP (Related Compound B)
Supports global regulatory acceptance for ANDA/NDA submissions
Dual listing reduces need for separate reference standards
Pharmacopoeial monograph EP Impurity B USP reference standard

Control Threshold Based on Toxicity Weight-of-Evidence

Based on the integrated zebrafish embryo toxicity data and QSAR genotoxicity assessment, regulatory researchers recommended that 2‑amino‑5‑chloropyridine be controlled as a specified impurity with a strict limit (≤ 0.1 %), whereas Impurity B can be managed under general impurity thresholds (≤ 0.5 % per ICH Q3A) [1]. This differential regulatory treatment directly reflects the quantitative toxicity ranking: Impurity B (rank 3 toxicity) vs 2‑amino‑5‑chloropyridine (rank 2 toxicity).

Control Threshold
Reported
General impurity limit ≤0.5% (vs ≤0.1% for 2‑amino‑5‑chloropyridine)
Simplifies batch‑release testing and OOS risk management
Based on integrated toxicity weight‑of‑evidence
Impurity qualification Safety threshold Quality specification

Optimal Procurement and Deployment Scenarios


Stability-Indicating HPLC Method Validation

Impurity B, as a primary oxidative and photolytic degradation product, is indispensable for establishing specificity, linearity, and system suitability during forced‑degradation method development. Its well‑characterized retention time (~12.3 min) and baseline resolution (>2.0) from the API and other impurities enable accurate quantitation across ICH Q2(R1) validation parameters [1].

GMP Quality Control Batch Release Testing

As a dual EP/USP‑listed reference standard, Impurity B is directly applicable for routine related‑substances testing in finished‑product QC. Its non‑mutagenic ICH M7 Class 5 classification and general impurity acceptance criterion (≤ 0.5 %) simplify OOS investigations and regulatory dossier preparation for both FDA and EMA submissions .

Toxicology-Based Impurity Limit Justification

The quantitative zebrafish toxicity ranking (Impurity C > 2‑amino‑5‑chloropyridine > Impurity B > Impurity A > Zopiclone) provides a scientifically defensible rationale for setting impurity‑specific acceptance limits. Procurement of Impurity B as a calibrator enables sponsors to demonstrate that its control threshold is appropriately relaxed relative to more hazardous impurities, directly supporting ANDA/NDA impurity qualification arguments [2].

Degradation Pathway Elucidation and Stress Study Design

Impurity B serves as a critical marker in forced‑degradation mass‑balance studies. Its confirmed identity (via LC‑QTOF‑MS and NMR) and documented formation kinetics under oxidative and photolytic conditions make it an essential probe for verifying that stability‑indicating methods capture all pharmaceutically relevant degradation pathways [3].

Application
Selection Property
Validation Focus
Stability‑indicating HPLC method validation
Primary oxidative degradation marker with validated resolution
System suitability, specificity, and linearity against API
GMP batch release testing
Dual EP/USP certified reference standard
Related substances quantitation accuracy across regulatory filings
Toxicology‑based impurity limit justification
Ranked intermediate developmental toxicity profile
Impurity‑specific acceptance limit rationale and weight‑of‑evidence
Degradation pathway elucidation
Confirmed identity as a major forced‑degradation product
Mass balance and degradation kinetics coverage
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